REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:10][F:11]>>[F:1][C:2]([F:9])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:10][F:11].[F:1][C:2]([F:9])([F:8])[CH:3]([F:10])[C:4]([F:7])([F:6])[F:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CC(F)(F)F)(F)F
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CC(F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FF
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:10][F:11]>>[F:1][C:2]([F:9])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:10][F:11].[F:1][C:2]([F:9])([F:8])[CH:3]([F:10])[C:4]([F:7])([F:6])[F:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CC(F)(F)F)(F)F
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC(CC(F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FF
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[F:1][C:2]([F:9])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:10][F:11]>>[F:1][C:2]([F:9])([F:8])[CH2:3][C:4]([F:7])([F:6])[F:5].[F:10][F:11].[F:1][C:2]([F:9])([F:8])[CH:3]([F:10])[C:4]([F:7])([F:6])[F:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CC(F)(F)F)(F)F
|
Name
|
fluorine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FF
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
1,1,1,3,3,3-hexafluoropropane
|
Type
|
product
|
Smiles
|
FC(CC(F)(F)F)(F)F
|
Name
|
fluorine
|
Type
|
product
|
Smiles
|
FF
|
Name
|
1,1,1,2,3,3,3-heptafluoropropane
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |